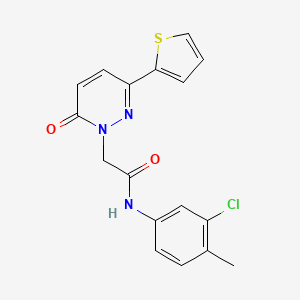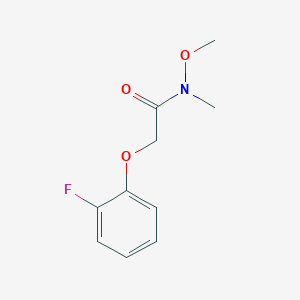
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of amides It features a fluorophenoxy group attached to an acetamide moiety, which is further substituted with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-fluorophenoxyacetic acid: Similar in structure but lacks the methoxy and methyl groups.
2-(4-fluorophenoxy)acetamide: Features a different substitution pattern on the phenoxy group.
N-methoxy-N-methylacetamide: Lacks the fluorophenoxy group.
Uniqueness
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and methyl groups influence its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Clave InChI |
ZKKYLGDORWZKJD-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)COC1=CC=CC=C1F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)

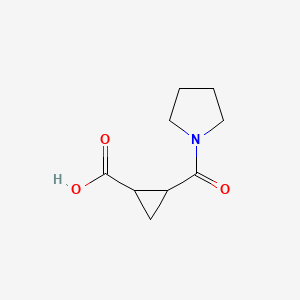
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
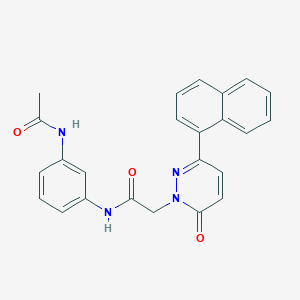
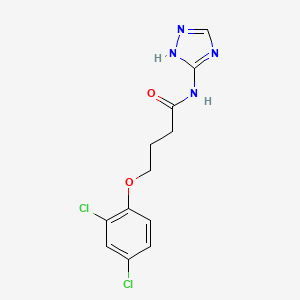
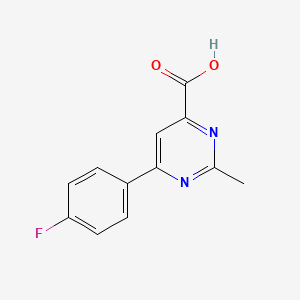
![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)

![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)

![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
